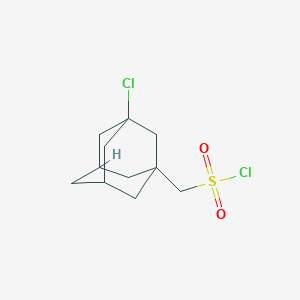

(3-Chloro-1-adamantyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-chloro-1-adamantyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2O2S/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-16(13,14)15/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRQUKJKJCAXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-adamantyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-1-adamantylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:

3-Chloro-1-adamantylmethanol+Methanesulfonyl chloride→(3-Chloro-1-adamantyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-adamantyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Elimination reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Alkenes: Formed by elimination reactions.

Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

(3-Chloro-1-adamantyl)methanesulfonyl chloride has several applications in scientific research:

Biology: Potential use in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-1-adamantyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key physical properties is summarized below:

Key Observations:

- Methanesulfonyl chloride (CAS 124-63-0) is a low-molecular-weight liquid with high volatility and reactivity, commonly used for mesylation reactions .

- Trifluoromethanesulfonyl chloride (CAS 421-17-0) has a lower boiling point and higher density due to fluorine substitution, enhancing its utility as a triflating agent .

- The adamantyl derivative likely exists as a solid or viscous liquid due to its bulky structure, reducing volatility but increasing thermal stability.

Market and Commercial Relevance

- Methanesulfonyl chloride is a commodity chemical with a mature market, driven by demand in pharmaceuticals and agrochemicals .

- Niche derivatives like (1-cyanocyclobutyl)methanesulfonyl chloride and (2-chlorophenyl)methanesulfonyl chloride target specialized applications (e.g., kinase inhibitors or polymer crosslinkers) .

Biological Activity

(3-Chloro-1-adamantyl)methanesulfonyl chloride, a compound featuring a chloro-substituted adamantyl group, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H14ClO2S

Molecular Weight : 248.75 g/mol

The compound is characterized by the presence of a methanesulfonyl chloride functional group attached to an adamantane derivative, which is known for its unique three-dimensional structure that may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which may lead to enzyme inhibition or receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : Its structural characteristics allow it to bind selectively to certain receptors, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on adamantyl-substituted retinoids show that they can induce apoptosis in various cancer cell lines, including breast and prostate cancers .

| Compound | Cell Line | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| 3-Cl-AHPC | MDA-MB-231 | 43% | |

| 3-Cl-AHPC | DU-145 | 96% | |

| (3-Chloro-1-adamantyl) | KG-1 AML cells | 51% at 1 µM |

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have demonstrated potential in inhibiting cholinesterase activity, which is beneficial in conditions like Alzheimer's disease .

Case Studies

- Study on Apoptosis Induction : A study focused on the effects of this compound analogs on leukemia cells showed significant apoptosis induction independent of p53 status, indicating a potential therapeutic avenue for resistant cancers .

- Cholinesterase Inhibition : Another research highlighted the compound's potential in neuroprotection through cholinesterase inhibition, suggesting its use in cognitive enhancement therapies .

Comparative Analysis

When compared with other compounds in the same class, this compound exhibits unique properties due to its adamantane structure, enhancing lipophilicity and metabolic stability. This comparison is crucial for understanding its potential advantages in drug development.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Adamantane derivative | Anticancer, neuroprotective |

| 4-(3-adamantyl)-phenol | Aromatic derivative | Limited anticancer activity |

| Methanesulfonamide derivatives | Simple amides | Variable activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.